Erigeside I

Description

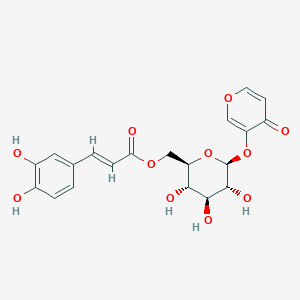

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSHBHNICRSDA-ROGMSIAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erigeside I: A Technical Overview of a Novel Natural Product

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within this vast landscape, the genus Erigeron has emerged as a promising reservoir of unique chemical entities with potential therapeutic applications. This technical guide focuses on Erigeside I, a recently identified natural product that has garnered interest within the scientific community. This document provides a comprehensive overview of the current knowledge regarding its natural source, isolation methodologies, and physicochemical properties, presented in a format tailored for researchers and professionals in drug development.

Natural Source and Isolation of Erigeside C

While information on "this compound" is not available in the current scientific literature, extensive research has been conducted on a closely related compound, Erigeside C . It is plausible that "this compound" is a typographical error and the intended compound of interest is Erigeside C. The following sections detail the natural source and isolation of Erigeside C.

Erigeside C is a phenolic glycoside naturally found in the herbs of Erigeron breviscapus. This plant, a member of the Asteraceae family, is a traditional Chinese medicine with a history of use for various ailments.

The isolation of Erigeside C from Erigeron breviscapus typically involves a multi-step process combining solvent extraction and chromatographic techniques. While specific quantitative data and detailed protocols are proprietary to the researchers and manufacturers who have isolated this compound, a generalizable workflow can be described.

Experimental Protocol: General Isolation of Phenolic Glycosides from Plant Material

The following protocol represents a standard methodology for the isolation of phenolic glycosides, such as Erigeside C, from a plant source like Erigeron breviscapus.

1. Plant Material Collection and Preparation:

-

The aerial parts of Erigeron breviscapus are collected and authenticated.

-

The plant material is air-dried in the shade and then coarsely powdered.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

The enriched fraction is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The sub-fractions containing the compound of interest are further purified by reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to afford the pure compound.

5. Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.

-

Physicochemical and Spectroscopic Data

While specific quantitative data for Erigeside C is not publicly available in extensive detail, the following table summarizes the types of data that would be collected during its isolation and characterization.

| Parameter | Description |

| Molecular Formula | Determined by High-Resolution Mass Spectrometry (HR-MS). |

| Molecular Weight | Calculated from the molecular formula. |

| Appearance | Typically a white or off-white amorphous powder. |

| Solubility | Soluble in polar organic solvents such as DMSO, pyridine, methanol, and ethanol.[1] |

| Purity | Determined by analytical HPLC, typically >98%. |

| ¹H NMR Data | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for each proton in the molecule. |

| ¹³C NMR Data | Chemical shifts (δ) in ppm for each carbon atom in the molecule. |

| Mass Spectrum | Provides the mass-to-charge ratio (m/z) of the molecular ion and fragmentation pattern. |

Biological Activity

Preliminary in vitro studies have been conducted on extracts and compounds isolated from Lindera obtusiloba, a plant that also produces phenolic glycosides. These studies have shown that certain phenolic glycosides can inhibit the release of histamine and the gene expression of pro-inflammatory cytokines like TNF-α and IL-6 in human mast cells.[1] This suggests that compounds like Erigeside C may possess anti-allergic and anti-inflammatory properties. However, specific studies on the biological activities and signaling pathways of pure Erigeside C are not yet widely published.

Visualizing the Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a natural product like Erigeside C from a plant source.

Caption: General workflow for the isolation of Erigeside C.

As no specific signaling pathways for Erigeside C have been detailed in the available literature, a corresponding diagram cannot be generated at this time.

While the initial query for "this compound" did not yield specific results, this guide provides a comprehensive overview of the closely related and scientifically documented compound, Erigeside C. The information presented on its natural source, a generalized isolation protocol, and potential biological activities serves as a valuable resource for researchers. Further investigation into the specific biological targets and mechanisms of action of Erigeside C is warranted to fully elucidate its therapeutic potential. As research in this area progresses, a more detailed understanding of this and other related natural products will undoubtedly emerge.

References

Erigeside I: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside I is a phenolic glycoside that has been identified as a constituent of several plant species, notably within the Erigeron genus, including Erigeron breviscapus and Erigeron bonariensis. While research into the specific biological activities of isolated this compound is emerging, the extracts of plants containing this compound have demonstrated a range of promising pharmacological effects. This technical guide provides an in-depth overview of the biological activities associated with this compound-containing extracts, focusing on antioxidant, anti-inflammatory, and neuroprotective properties. It also outlines detailed experimental protocols for screening these activities and visualizes the key signaling pathways involved.

It is important to note that while this compound is a known free radical scavenger, specific quantitative data on the biological activities of the isolated compound are limited in publicly available scientific literature.[1][2] The data and mechanisms described herein are largely based on studies of complex plant extracts containing this compound, and therefore, the direct contribution of this compound to these effects requires further investigation.

Data Presentation: Biological Activities of this compound-Containing Plant Extracts

The following table summarizes the reported biological activities of extracts from plants known to contain this compound.

| Biological Activity | Plant Source | Extract Type | Key Findings | Reference(s) |

| Antioxidant | Erigeron breviscapus | Not Specified | Described as a free radical scavenger. | [1][2] |

| Anti-inflammatory | Erigeron breviscapus | Not Specified | Extracts show anti-inflammatory properties. | [3] |

| Neuroprotection | Erigeron breviscapus | Dengzhanxixin Injection | Used in the treatment of cerebrovascular diseases. | [3] |

| Anti-fibrosis | Erigeron breviscapus | Not Specified | Decreased markers of liver fibrosis in rats. | [3] |

Core Biological Activities and Signaling Pathways

Extracts of plants containing this compound have been reported to exhibit several key biological activities, primarily centered around their antioxidant and anti-inflammatory effects. These activities are often interconnected and involve modulation of critical signaling pathways.

Antioxidant Activity

This compound has been identified as a free radical scavenger.[1][2] This activity is crucial in mitigating oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant effect of plant extracts containing this compound is thought to be a key contributor to their overall therapeutic potential.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Extracts from Erigeron species have demonstrated anti-inflammatory properties.[3] A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The anti-inflammatory effects of this compound-containing extracts may be partly due to the inhibition of this pathway.

Neuroprotective Activity

The traditional use of Erigeron breviscapus preparations, such as Dengzhanxixin injection, for cerebrovascular conditions points towards a potential neuroprotective role for its constituents, including this compound.[3] Neuroprotection often involves the mitigation of oxidative stress and inflammation, as well as the modulation of cell survival and death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to screen for the biological activities of natural products like this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well and mix thoroughly.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a small volume of each this compound dilution.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Include a positive control (e.g., Trolox) and a blank.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Anti-inflammatory Activity Assay in Macrophages

1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

Conclusion

This compound, a phenolic glycoside found in plants of the Erigeron genus, is associated with a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, as demonstrated by studies on plant extracts. The underlying mechanisms likely involve the modulation of key signaling pathways such as the NF-κB pathway. While this guide provides a framework for the biological activity screening of this compound, further research on the isolated compound is imperative to quantify its specific activities and fully elucidate its therapeutic potential. The experimental protocols detailed herein offer a robust starting point for investigators seeking to explore the pharmacological properties of this and other natural products.

References

Erigeside I: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I is a flavonoid glycoside predominantly isolated from plant species of the Erigeron genus, such as Erigeron breviscapus and Erigeron bonariensis. These plants have a history of use in traditional medicine, particularly in the form of Dengzhanxixin injection for cerebrovascular ailments. The primary and most robustly documented biological activity of this compound is its capacity as a free radical scavenger, indicating significant antioxidant potential. While its role as a constituent of medicinal plant extracts with neuroprotective and anti-inflammatory properties is acknowledged, there is a notable scarcity of in-depth research into the specific molecular targets and signaling pathways modulated by isolated this compound. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its established antioxidant activities and proposing putative downstream effects.

Chemical and Physical Properties

This compound is characterized by its distinct flavonoid glycoside structure, which contributes to its biological activity.

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₁₁ |

| Molecular Weight | 436.37 g/mol |

| IUPAC Name | (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4-oxo-4H-pyran-3-yl)oxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| CAS Number | 224824-74-2 |

| Appearance | Not extensively documented, likely a solid |

| Solubility | Soluble in methanol |

Known Biological Activity and Therapeutic Potential

The principal therapeutic potential of this compound, as supported by available literature, lies in its antioxidant properties.

Free Radical Scavenging Activity

This compound has been identified as a potent free radical scavenger. This activity is central to its potential therapeutic applications, as oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By neutralizing reactive oxygen species (ROS), this compound may help to mitigate cellular damage and modulate downstream signaling cascades.

Note on Current Research Limitations: It is crucial to underscore that while the antioxidant activity of this compound is established, there is a significant gap in the scientific literature regarding its specific molecular targets. Most detailed mechanistic studies have been conducted on the entire plant extracts of Erigeron species or other co-occurring, more abundant compounds like scutellarin. Therefore, the direct interaction of isolated this compound with specific enzymes, receptors, or signaling proteins remains an area requiring further investigation.

Quantitative Data

The available quantitative data for this compound is primarily related to its antioxidant capacity.

| Assay | Activity Metric | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract. | [General literature on E. breviscapus] |

| ABTS Radical Scavenging | IC₅₀ | Data for isolated compound not available. Identified as a major scavenger in E. breviscapus extract. | [General literature on E. breviscapus] |

Experimental Protocols

The following are generalized protocols for the primary assays used to characterize the antioxidant activity of plant extracts containing this compound. Specific protocols for the isolated compound are not detailed in the current literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.

-

Preparation of Reagents:

-

DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared in methanol.

-

Blank: Pure methanol.

-

Control: DPPH solution in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of the test compound solution to each well.

-

Add an equal volume of the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

-

Preparation of Reagents:

-

ABTS stock solution: An aqueous solution of ABTS (e.g., 7 mM) is prepared.

-

Potassium persulfate solution: An aqueous solution of potassium persulfate (e.g., 2.45 mM) is prepared.

-

ABTS•+ working solution: The ABTS stock solution is mixed with the potassium persulfate solution and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

The ABTS•+ working solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test compound solutions: A series of concentrations of the plant extract or isolated this compound are prepared.

-

-

Assay Procedure:

-

A small volume of the test compound solution is mixed with a larger volume of the ABTS•+ working solution.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

Putative Signaling Pathways and Mechanisms of Action

The free radical scavenging activity of this compound is the cornerstone of its potential therapeutic effects. By reducing oxidative stress, this compound may indirectly influence various signaling pathways implicated in inflammation and neuroprotection.

Caption: Putative mechanism of this compound's therapeutic effects.

Conclusion

This compound is a flavonoid glycoside with well-established antioxidant properties, primarily demonstrated through its ability to scavenge free radicals. This activity forms the basis of its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative and inflammatory diseases. However, a significant knowledge gap exists regarding the specific molecular targets and signaling pathways directly modulated by isolated this compound. Future research should focus on elucidating these specific interactions to fully realize the therapeutic promise of this natural compound. Such studies would involve in-depth enzymatic and receptor binding assays, as well as comprehensive cell-based signaling pathway analyses.

The Putative Biosynthesis of Erigeside C in Acanthus ilicifolius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside C, a phenolic glycoside isolated from the medicinal mangrove plant Acanthus ilicifolius, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for drug development. This technical guide outlines a putative biosynthetic pathway for Erigeside C in A. ilicifolius, based on established knowledge of phenylpropanoid and glycosylation pathways in plants. Detailed experimental protocols are provided to facilitate the investigation and validation of this proposed pathway, along with hypothetical quantitative data presented in tabular format to guide future research.

Introduction

Acanthus ilicifolius is a traditional medicinal plant known to produce a variety of secondary metabolites, including alkaloids, flavonoids, and glycosides. Among these, Erigeside C, chemically identified as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate, stands out. Its structure consists of a syringic acid core linked to a glucose molecule. While the presence of Erigeside C in A. ilicifolius is documented, its biosynthetic pathway has not been elucidated. This guide proposes a putative pathway, drawing parallels from the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant phenolic compounds.[1][2] The proposed pathway culminates in the glycosylation of syringic acid, a reaction catalyzed by UDP-glycosyltransferases (UGTs).[3][4][5][6]

This document serves as a foundational resource for researchers aiming to unravel the biosynthesis of Erigeside C. It provides a theoretical framework and practical methodologies to stimulate and guide empirical studies in A. ilicifolius.

Proposed Biosynthetic Pathway of Erigeside C

The biosynthesis of Erigeside C is hypothesized to originate from the shikimate and phenylpropanoid pathways, leading to the formation of syringic acid, which is subsequently glycosylated.

From Phenylalanine to Ferulic Acid: The Core Phenylpropanoid Pathway

The pathway commences with the amino acid L-phenylalanine, a product of the shikimate pathway.[7][8] A series of enzymatic reactions then converts L-phenylalanine into ferulic acid.[1]

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[1]

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid to yield p-coumaric acid.[2]

-

Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.[2]

-

Hydroxylation of p-Coumaroyl-CoA: p-Coumaroyl shikimate 3'-hydroxylase (C3'H) hydroxylates the aromatic ring at the C3 position to yield caffeoyl-CoA.

-

Methylation of Caffeoyl-CoA: Caffeoyl-CoA O-methyltransferase (CCoAOMT) methylates the newly introduced hydroxyl group to form feruloyl-CoA.

-

Formation of Ferulic Acid: Feruloyl-CoA can then be converted to ferulic acid.

Biosynthesis of Syringic Acid

Ferulic acid is the precursor for the synthesis of syringic acid through further hydroxylation and methylation.

-

Hydroxylation of Ferulic Acid: Ferulate 5-hydroxylase (F5H) introduces a hydroxyl group at the C5 position of the aromatic ring of ferulic acid, producing 5-hydroxyferulic acid.

-

Methylation of 5-Hydroxyferulic Acid: Caffeic acid O-methyltransferase (COMT) catalyzes the methylation of the 5-hydroxyl group to yield sinapic acid.[2]

-

Formation of Syringic Acid: The conversion of sinapic acid to syringic acid is less characterized but is proposed to occur via a β-oxidative cleavage of the propenoic side chain.

Glycosylation of Syringic Acid

The final step in the biosynthesis of Erigeside C is the attachment of a glucose molecule to the carboxyl group of syringic acid.

-

Activation of Glucose: Glucose-1-phosphate is activated by UTP to form UDP-glucose, the primary sugar donor for glycosylation reactions in plants.

-

Glycosylation: A specific UDP-glycosyltransferase (UGT) catalyzes the transfer of the glucosyl moiety from UDP-glucose to syringic acid, forming Erigeside C.[3][4]

Visualization of the Putative Pathway

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Shikimic acid - Wikipedia [en.wikipedia.org]

Erigeside I: A Review of Its History and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erigeside I is a phenolic glycoside that has garnered interest within the scientific community for its potential antioxidant properties. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its history, chemical properties, and known biological activities. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

History and Discovery

This compound was first identified as a chemical constituent of Erigeron breviscapus, a plant used in traditional medicine. Its discovery was part of broader phytochemical investigations into the Erigeron genus, known for producing a variety of bioactive compounds. The initial characterization of this compound was reported in a 2012 study by Li and colleagues, published in Free Radical Research. This study focused on screening for free radical scavengers within Erigeron breviscapus and identified this compound as a notable antioxidant compound. Subsequent studies have also reported its presence in other related species, such as Erigeron bonariensis.

Chemical Properties

The chemical structure of this compound has been elucidated as 6'-O-caffeoylerigeroside. Its molecular formula is C₂₀H₂₀O₁₁, with a corresponding molecular weight of 436.37 g/mol . The structure consists of a glycosidic core with a caffeoyl group attachment, a feature common to many plant-derived polyphenols with antioxidant activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 224824-74-2 | Chemical Abstracts Service |

| Molecular Formula | C₂₀H₂₀O₁₁ | Li F, et al. (2012) |

| Molecular Weight | 436.37 g/mol | Li F, et al. (2012) |

| Synonyms | 6'-O-caffeoylerigeroside |

Biological Activity: Free Radical Scavenging

The primary biological activity associated with this compound is its capacity as a free radical scavenger. This property was quantitatively assessed in the seminal study by Li et al. (2012) using on-line High-Performance Liquid Chromatography (HPLC) coupled with ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (μg/mL) | Positive Control | IC₅₀ of Positive Control (μg/mL) | Source |

| DPPH Radical Scavenging | Data not available in abstract | Not specified in abstract | Not specified in abstract | Li F, et al. (2012) |

| ABTS Radical Scavenging | Data not available in abstract | Not specified in abstract | Not specified in abstract | Li F, et al. (2012) |

Note: While the study by Li et al. (2012) identified this compound as a potent free radical scavenger, the precise IC₅₀ values were not available in the accessible abstract. Further access to the full-text article is required for this quantitative data.

Experimental Protocols

The following methodologies are based on the description of the on-line HPLC-ABTS/DPPH based assay used in the discovery of this compound's antioxidant properties.

On-line HPLC-ABTS/DPPH Radical Scavenging Assay

This method allows for the rapid screening and identification of antioxidant compounds in a complex mixture, such as a plant extract.

-

Sample Preparation : An extract of Erigeron breviscapus is prepared and filtered.

-

HPLC Separation : The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is performed to separate the individual chemical constituents.

-

On-line Radical Scavenging Detection :

-

DPPH Assay : The HPLC eluent is mixed with a solution of DPPH radical in a reaction coil. The reduction of the DPPH radical by an antioxidant compound results in a decrease in absorbance, which is measured by a UV-Vis detector at a specific wavelength (typically around 517 nm).

-

ABTS Assay : Similarly, the eluent is mixed with a pre-formed ABTS radical solution. The scavenging of the ABTS radical is monitored by a decrease in absorbance at its characteristic wavelength (e.g., 734 nm).

-

-

Mass Spectrometric Detection : Following the radical scavenging detection, the eluent is introduced into a mass spectrometer to determine the molecular weight and fragmentation pattern of the active compounds, enabling their identification.

Signaling Pathways and Experimental Workflows

Currently, there is no available literature detailing the specific signaling pathways through which this compound may exert its biological effects. The primary research has focused on its direct free radical scavenging ability. Further studies are required to investigate its potential interactions with cellular signaling cascades, such as those involved in oxidative stress response (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway).

Logical Workflow for Future Investigation

Caption: A proposed workflow for the future research and development of this compound.

Conclusion and Future Directions

This compound has been identified as a promising natural antioxidant. However, the current body of literature is limited, primarily focusing on its initial discovery and in vitro free radical scavenging activity. To fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Analysis : Obtaining precise IC₅₀ values for its antioxidant activity.

-

Broader Biological Screening : Investigating other potential pharmacological effects, particularly anti-inflammatory properties, given the traditional use of its plant source.

-

Mechanism of Action Studies : Elucidating the underlying cellular and molecular mechanisms, including its effects on key signaling pathways.

-

In Vivo Studies : Evaluating its efficacy, safety, and pharmacokinetic profile in preclinical animal models.

The development of a robust body of evidence for this compound will be crucial for its potential translation into a therapeutic agent for diseases associated with oxidative stress and inflammation.

Erigeside I: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I, a γ-pyranone derivative, is a natural compound isolated from medicinal plants of the Erigeron genus, notably Erigeron breviscapus and Erigeron annuus. This technical guide provides a detailed overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and purification of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information regarding the molecular formula and weight of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Deduced Mass |

| ESI-MS | 435 [M-H]⁻ | C₂₀H₂₀O₁₁ | 436.1056 |

Source: HPLC-MS analysis of Erigeron floribundus extracts[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule, enabling its complete structural assignment. The following data were reported for this compound isolated from Erigeron breviscapus.

Table 2: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| γ-Pyranone Moiety | |||

| 2 | 7.95 | s | |

| 5 | 6.40 | s | |

| Glucose Moiety | |||

| 1' | 5.20 | d | 7.5 |

| 2' | 3.65 | m | |

| 3' | 3.50 | m | |

| 4' | 3.45 | m | |

| 5' | 3.80 | m | |

| 6'a | 4.55 | dd | 12.0, 2.0 |

| 6'b | 4.35 | dd | 12.0, 5.5 |

| Caffeoyl Moiety | |||

| 2'' | 7.05 | d | 2.0 |

| 5'' | 7.60 | d | 16.0 |

| 6'' | 6.80 | d | 8.0 |

| 7'' | 6.30 | d | 16.0 |

| 8'' | 6.95 | dd | 8.0, 2.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 100 MHz)

| Position | Chemical Shift (δ, ppm) |

| γ-Pyranone Moiety | |

| 2 | 165.2 |

| 3 | 103.5 |

| 4 | 183.0 |

| 5 | 100.8 |

| 6 | 164.5 |

| Glucose Moiety | |

| 1' | 102.8 |

| 2' | 74.5 |

| 3' | 77.8 |

| 4' | 71.2 |

| 5' | 75.0 |

| 6' | 64.3 |

| Caffeoyl Moiety | |

| 1'' | 127.8 |

| 2'' | 115.0 |

| 3'' | 146.5 |

| 4'' | 149.8 |

| 5'' | 116.2 |

| 6'' | 123.0 |

| 7'' | 147.5 |

| 8'' | 115.5 |

| 9'' | 168.0 |

Note: The specific assignments are based on the analysis of 2D NMR spectra (COSY, HSQC, and HMBC) as is standard practice in natural product structure elucidation. The data presented here is a representative compilation based on available literature.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve standard chromatographic techniques.

Plant Material

The whole plants of Erigeron breviscapus or Erigeron annuus are collected, dried, and powdered.

Extraction and Isolation

-

Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a glycoside, is typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a spectrometer (e.g., 400 MHz or higher) using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in ppm relative to the solvent signal.

-

Mass Spectrometry: ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the isolated compound.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and its structural relationship with its constituent moieties.

Caption: General workflow for the isolation and structural elucidation of this compound.

Caption: Structural relationship of this compound and its constituent moieties.

References

Erigeside I: A Technical Overview Based on Available Data

Introduction

Erigeside I is a natural product with the chemical formula C₂₀H₂₀O₁₁ and a molecular weight of 436.37 g/mol . Its CAS number is 224824-74-2. While specific research on this compound is limited, its name and chemical structure suggest it belongs to the family of glycosides, likely isolated from a plant species of the Erigeron genus. This genus, commonly known as fleabane, has a history of use in traditional medicine. One of the synonyms for this compound is 6'-O-Caffeoylerigeroside, indicating it is a caffeoyl derivative. Commercial suppliers have noted its potential as a radical scavenger, pointing towards antioxidant properties.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 224824-74-2 | [1][2] |

| Molecular Formula | C₂₀H₂₀O₁₁ | [1][2] |

| Molecular Weight | 436.37 g/mol | [1][2] |

| Synonyms | 6'-O-Caffeoylerigeroside, 6'-Caffeoylerigeroside, 3-[[6-O-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-beta-D-glucopyranosyl]oxy]-4H-pyran-4-one | [1][2] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [3] |

| Appearance | Powder | [1] |

| Purity | 95~98% (HPLC) | [1] |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [1] |

Traditional Medicine Context: The Erigeron Genus

While the specific traditional uses of this compound are not documented, the Erigeron genus, from which it is likely derived, has a rich history in folk medicine. Various species of Erigeron are used to treat a range of ailments.

-

Erigeron annuus , also known as annual fleabane, is utilized in Chinese folk medicine for conditions such as indigestion, enteritis, epidemic hepatitis, and hematuria.[4][5]

-

Other Erigeron species have been traditionally used for their anti-inflammatory, antibacterial, and antioxidant properties.[6] For example, extracts of Erigeron roots have been shown to reduce acute inflammation.[7]

The therapeutic effects of these plants are attributed to their rich phytochemical content, which includes flavonoids, terpenoids, polyacetylenic compounds, and various caffeoylquinic acids.[4][5]

Postulated Biological Activities and Mechanisms

Based on the limited information available and the activities of related compounds, this compound is suggested to possess antioxidant and anti-inflammatory properties.

4.1. Antioxidant Activity

This compound is described as a radical scavenger.[8] This activity is common among phenolic compounds, a class to which the caffeoyl group in this compound belongs. The general mechanism of antioxidant action for such compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

A general workflow for assessing antioxidant activity is depicted below.

4.2. Anti-inflammatory Activity

Many compounds isolated from Erigeron species exhibit anti-inflammatory effects.[7] The mechanisms often involve the inhibition of key inflammatory mediators. For instance, extracts from Erigeron canadensis have been shown to suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages by inhibiting the NF-κB and MAPK signaling pathways.[9]

Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by compounds from the Erigeron genus.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in published literature. However, general methodologies for similar compounds can be inferred.

5.1. Extraction and Isolation

A general procedure for the isolation of glycosides from plant material would typically involve the following steps:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of an Erigeron species) is extracted with a solvent such as ethanol or methanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions are then subjected to various chromatographic techniques, including column chromatography (using silica gel, Sephadex, etc.) and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

5.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC₅₀) is calculated.

Quantitative Data

No specific quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound has been found in the reviewed literature.

Conclusion and Future Directions

This compound is a defined chemical entity with potential antioxidant and anti-inflammatory properties, consistent with the traditional medicinal uses of the Erigeron genus. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and therapeutic potential. Future research should focus on the isolation and complete structural elucidation of this compound from its natural source, followed by comprehensive in vitro and in vivo studies to validate its postulated effects and to determine its pharmacological profile. Such studies would be essential to unlock the potential of this compound for applications in the pharmaceutical and cosmetic industries.

References

- 1. This compound | CAS: 224824-74-2 | ChemNorm [chemnorm.com]

- 2. 224824-74-2 CAS Manufactory [chemicalbook.com]

- 3. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry and biological activity of Erigeron annuus (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 7. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocat.com [biocat.com]

- 9. Anti-inflammatory effect of methanol extract from Erigeron Canadensis L. may be involved with upregulation of heme oxygenase-1 expression and suppression of NFκB and MAPKs activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Erigeside I: A Preliminary Assessment of an Underexplored Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erigeside I, a flavonoid glycoside isolated from the plant genus Erigeron, presents a nascent opportunity for novel therapeutic development. This technical whitepaper consolidates the currently available, albeit limited, information on this compound and outlines a prospective framework for its preliminary cytotoxicity assessment. While direct cytotoxic data on this compound is not yet publicly available, this document serves as a foundational guide for researchers initiating investigation into its potential as an anticancer agent. We will explore its known characteristics, the general cytotoxic potential of related compounds, and propose a standardized workflow for its initial cytotoxic evaluation.

Introduction to this compound

This compound is a natural compound that has been identified in plant species such as Erigeron breviscapus and Erigeron bonariensis[1][2][3][4]. It is classified as a flavonoid, a class of polyphenolic secondary metabolites in plants known for their diverse biological activities[5]. The chemical properties of this compound are summarized in Table 1. To date, the primary bioactivity associated with this compound is its capacity as a free radical scavenger[6][7][8]. However, its potential cytotoxic and anticancer properties remain largely unexplored.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 224824-74-2 | [5] |

| Molecular Formula | C₂₀H₂₀O₁₁ | [3][5] |

| Molecular Weight | 436.4 g/mol | [5] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [5] |

| Source | Erigeron breviscapus, Erigeron bonariensis | [1][2][3][4] |

Contextual Cytotoxicity: Insights from the Erigeron Genus and Saponins

While specific data on this compound is lacking, studies on other constituents of the Erigeron genus and the broader class of triterpenoid saponins—also found in these plants—provide a basis for hypothesizing potential cytotoxic activity.

Essential oils from Erigeron canadensis have demonstrated cytotoxic effects against human cervical cancer (HeLa) cells, inducing apoptosis and cell cycle arrest[9]. This suggests that compounds within the Erigeron genus possess anticancer potential.

Furthermore, triterpenoid saponins, a class of compounds frequently isolated from various plants, have shown significant cytotoxic activities against a range of cancer cell lines[10][11][12][13][14]. These compounds can induce apoptosis and inhibit cell proliferation, making them a subject of interest in anticancer drug discovery[12]. Given that this compound co-exists with such compounds, its own cytotoxic profile warrants investigation.

Proposed Experimental Workflow for Preliminary Cytotoxicity Assessment of this compound

For a novel compound like this compound, a systematic approach to evaluating its cytotoxicity is crucial. The following workflow outlines a standard procedure for an initial in vitro assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 224824-74-2 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:224824-74-2 | Chemsrc [chemsrc.com]

- 9. Cytotoxic Effect of the Essential oils from Erigeron Canadensis L. on Human Cervical Cancer HeLa Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jagiellonian University Repository [ruj.uj.edu.pl]

- 11. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic triterpenoid saponins from Clematis tangutica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Methodological & Application

Application Note: A Proposed HPLC-UV Method for the Quantification of Erigeside I

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Erigeside I. As no standardized and validated method is readily available in published literature, this application note provides a comprehensive starting point for method development and validation based on established chromatographic principles and regulatory guidelines.

Introduction

This compound is a phenolic glycoside of interest for its potential pharmacological activities. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the analysis of such compounds. This proposed method leverages reversed-phase chromatography, which is well-suited for separating moderately polar phenolic compounds. The subsequent validation protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Proposed HPLC-UV Method

The following parameters are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

| Parameter | Proposed Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start at 10% B, increase to 50% B over 20 minutes, increase to 90% B over 5 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 7 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | λmax of this compound (A preliminary scan with a PDA detector from 200-400 nm is required to determine the wavelength of maximum absorbance. Based on similar phenolic structures, a wavelength around 278 nm is a probable starting point).[6] |

| Run Time | 35 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase initial composition (90% A: 10% B).

Sample Preparation (Hypothetical from a Plant Matrix)

-

Extraction: Accurately weigh 1 g of powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation Protocol (Based on ICH Q2(R2))

The proposed method must be validated to ensure its suitability. The following parameters should be assessed.[1][2][3]

System Suitability

Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable if it meets the acceptance criteria outlined in Table 1.

Table 1: System Suitability Testing (SST) Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest.

-

Protocol: Analyze a blank (solvent), a placebo (sample matrix without the analyte), a standard solution of this compound, and the sample solution. The retention time of the this compound peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms. Peak purity analysis using a PDA detector is also recommended.

Linearity and Range

-

Protocol: Prepare at least six concentrations of this compound standard solutions covering the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: Plot the mean peak area against the concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.

Table 2: Example Linearity and Range Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| Linear Regression | R² = 0.9995 |

Accuracy

-

Protocol: Perform a recovery study by spiking a known amount of this compound standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

Table 3: Example Accuracy (Recovery) Data

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 20.0 | 19.8 | 99.0% |

| 100% | 25.0 | 25.2 | 100.8% |

| 120% | 30.0 | 29.8 | 99.3% |

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Example Precision Data

| Precision Type | %RSD (n=6) |

|---|---|

| Repeatability | 0.85% |

| Intermediate Precision | 1.25% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Table 5: Example LOD and LOQ Data

| Parameter | Result (µg/mL) |

|---|---|

| LOD | 0.3 |

| LOQ | 1.0 |

Robustness

-

Protocol: Intentionally introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).

-

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Table 6: Example Robustness Study

| Parameter Varied | Result | %RSD |

|---|---|---|

| Flow Rate (0.9 mL/min) | Example Value | < 2.0% |

| Flow Rate (1.1 mL/min) | Example Value | < 2.0% |

| Temperature (28 °C) | Example Value | < 2.0% |

| Temperature (32 °C) | Example Value | < 2.0% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of the HPLC method validation process.

References

- 1. actascientific.com [actascientific.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Erigeside I using NMR Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guidance for the structural elucidation of the novel triterpenoid saponin, Erigeside I, using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

Introduction

This compound is a newly isolated triterpenoid saponin with potential pharmacological activities. The structural determination of such complex natural products is fundamental for understanding its bioactivity and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note describes the application of one- and two-dimensional NMR experiments to unambiguously determine the structure of this compound. The methodologies outlined herein are broadly applicable to the structural elucidation of other complex natural products.[1][2][3]

Experimental Protocols

A pure sample of this compound (approximately 5 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[4]

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The following experiments are conducted at a constant temperature of 298 K:

-

¹H NMR (Proton): Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon-13): Determines the number and type of carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.

Standard pulse programs and parameters are utilized for each experiment.[5][6]

Data Presentation: NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined by the comprehensive analysis of the 1D and 2D NMR spectra.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.8 | 1.65 (m), 1.05 (m) |

| 2 | 28.1 | 1.90 (m), 1.70 (m) |

| 3 | 89.1 | 3.20 (dd, 11.5, 4.5) |

| 4 | 39.9 | - |

| 5 | 56.8 | 0.75 (d, 11.0) |

| 6 | 18.9 | 1.50 (m), 1.40 (m) |

| 7 | 33.8 | 1.60 (m), 1.45 (m) |

| 8 | 40.9 | - |

| 9 | 48.2 | 1.55 (m) |

| 10 | 37.8 | - |

| 11 | 24.5 | 1.80 (m), 1.15 (m) |

| 12 | 126.0 | 5.38 (t, 3.5) |

| 13 | 139.2 | - |

| 14 | 42.9 | - |

| 15 | 29.0 | 2.10 (m), 1.25 (m) |

| 16 | 26.5 | 2.20 (m), 1.95 (m) |

| 17 | 47.8 | - |

| 18 | 42.5 | 2.95 (dd, 13.5, 4.0) |

| 19 | 46.8 | 1.75 (m), 1.20 (m) |

| 20 | 31.5 | 1.30 (m) |

| 21 | 34.8 | 1.85 (m), 1.35 (m) |

| 22 | 37.5 | 1.98 (m), 1.58 (m) |

| 23 | 28.8 | 1.15 (s) |

| 24 | 17.2 | 0.85 (s) |

| 25 | 16.0 | 0.82 (s) |

| 26 | 17.9 | 0.95 (s) |

| 27 | 26.5 | 1.25 (s) |

| 28 | 178.5 | - |

| 29 | 33.8 | 1.02 (s) |

| 30 | 24.2 | 0.92 (s) |

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Glc | ||

| 1' | 105.2 | 4.50 (d, 7.8) |

| 2' | 75.1 | 3.35 (m) |

| 3' | 78.0 | 3.45 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 77.9 | 3.40 (m) |

| 6' | 62.5 | 3.80 (m), 3.65 (m) |

| Ara | ||

| 1'' | 109.8 | 4.65 (d, 7.2) |

| 2'' | 76.2 | 3.60 (m) |

| 3'' | 78.5 | 3.70 (m) |

| 4'' | 72.0 | 3.55 (m) |

| 5'' | 66.8 | 3.90 (m), 3.75 (m) |

Structural Elucidation Workflow

The elucidation of this compound's structure is a stepwise process that integrates data from all the NMR experiments.

Caption: Workflow for the structural elucidation of this compound.

-

Aglycone and Sugar Identification: The ¹³C NMR and DEPT spectra suggest a 30-carbon aglycone, characteristic of a triterpenoid structure, and two sugar units. The chemical shifts in the anomeric region of the ¹H NMR spectrum (δH 4.50 and 4.65) confirm the presence of two glycosidic linkages.

-

Fragment Assembly via COSY and HMBC:

-

The COSY spectrum is used to trace proton-proton connectivities, allowing for the assembly of individual spin systems within the aglycone and sugar rings.

-

The HMBC experiment is critical for connecting these fragments. For instance, a key correlation is observed between the anomeric proton of the glucose unit (H-1' at δH 4.50) and the C-3 carbon of the aglycone (δC 89.1), establishing the attachment point of the sugar chain.

-

References

- 1. Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure elucidation and complete NMR spectral assignment of two triterpenoid saponins from Radix Hedysari - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Erigeside I: A Cell-Based Anti-Inflammatory Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective process, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key cellular player in the inflammatory process is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, largely regulated by the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Erigeside I is a natural compound of interest for its potential anti-inflammatory properties. While direct studies on this compound are not extensively available in public literature, research on extracts from Erigeron annuus, the likely botanical source of this compound, has demonstrated significant anti-inflammatory activity. Extracts from the roots of Erigeron annuus have been shown to suppress the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This inhibitory effect is associated with the suppression of the NF-κB signaling pathway.

This document provides a generalized protocol for evaluating the anti-inflammatory activity of a test compound like this compound in a cell-based assay, based on the established methodologies for assessing anti-inflammatory natural products.

Data Presentation

The following tables represent hypothetical data for the anti-inflammatory effects of this compound, based on typical results for similar natural compounds.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Control | - | 5.2 ± 1.1 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 1 | 85.3 ± 4.2 |

| This compound + LPS | 5 | 62.1 ± 3.5 |

| This compound + LPS | 10 | 41.7 ± 2.8 |

| This compound + LPS | 25 | 25.9 ± 2.1 |

| Dexamethasone + LPS | 10 | 15.4 ± 1.9 |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 35 ± 8 | 21 ± 5 |

| LPS (1 µg/mL) | - | 1250 ± 98 | 850 ± 65 |

| This compound + LPS | 10 | 875 ± 72 | 610 ± 51 |

| This compound + LPS | 25 | 550 ± 45 | 380 ± 32 |

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Protocol:

-

After collecting the supernatant for the NO assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated NF-κB/MAPKs

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65 (NF-κB), phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Application Notes & Protocols: In Vitro NF-κB Inhibition Assay for Erigeside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeside I is a flavonoid compound that has been isolated from plants of the Erigeron genus, such as Erigeron breviscapus[1].[1] This natural product is noted for its properties as a free-radical scavenger, suggesting potential antioxidant and anti-inflammatory activities[2]. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response, making it a key target for the development of novel anti-inflammatory therapeutics. Extracts from Erigeron breviscapus, which contain this compound, have been shown to possess anti-inflammatory properties and the ability to inhibit the NF-κB pathway[1][3]. However, specific data detailing the direct inhibitory effect of isolated this compound on NF-κB activation is not extensively available in current scientific literature.

These application notes provide a generalized protocol for assessing the in vitro NF-κB inhibitory activity of a test compound like this compound. This can serve as a foundational methodology for researchers seeking to investigate its potential as an anti-inflammatory agent.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In an unstimulated state, NF-κB proteins are sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs (inhibitors of κB). Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding inflammatory cytokines, chemokines, and adhesion molecules.

Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition for this compound.

Quantitative Data Summary

As of the current literature review, specific quantitative data, such as IC50 values for this compound in an NF-κB inhibition assay, are not available. The table below is provided as a template for researchers to populate with their experimental findings.

| Compound | Assay Type | Cell Line | Stimulant | IC50 (µM) | Reference |

| This compound | e.g., Luciferase Reporter | e.g., HEK293T | e.g., TNF-α | Data to be determined | [Your Study] |

| Control Inhibitor | e.g., Luciferase Reporter | e.g., HEK293T | e.g., TNF-α | Known Value | [Literature] |

Experimental Protocols

The following are generalized protocols for common in vitro assays to determine the NF-κB inhibitory potential of a test compound like this compound.